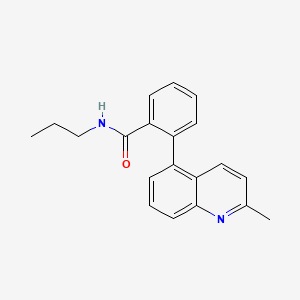

![molecular formula C21H23NO3 B5678026 (3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5678026.png)

(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methoxylated compounds, including those similar to "(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine", typically involves strategic functionalization of aromatic rings with methoxy groups to alter the molecule's reactivity and physical properties. For example, studies have shown efficient methods for synthesizing methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, indicating the importance of methoxy substituents in modulating compound affinity for certain biological targets (Graulich et al., 2006). Another example includes the synthesis of novel ligands like (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine (DBNA), highlighting the role of methoxy groups in achieving desired structural features and reactivity (Mariyam et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of methoxylated compounds reveals that the presence of methoxy groups significantly influences the molecule's electronic distribution and steric hindrance, affecting its binding affinity and reactivity. For instance, the structural insights into methyl- or methoxy-substituted 1-(α-aminobenzyl)-2-naphthol structures emphasize the role of C-H...π interactions facilitated by methoxy substituents, affecting the molecule's overall conformation and reactivity (Capozzi et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving "(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine" and similar compounds often leverage the electron-donating effects of methoxy groups. These effects facilitate various nucleophilic substitutions and electrophilic additions. The study of protecting groups like 3-methoxybenzyl (3-MPM) demonstrates the influence of methoxy substituents on the reactivity of hydroxy functions, highlighting the delicate balance between stability and reactivity modulated by methoxy groups (Nakajima et al., 1988).

Physical Properties Analysis

The physical properties of methoxylated aromatic compounds are deeply influenced by the presence and position of methoxy groups. These properties include solubility, melting point, and boiling point, which are critical for the compound's application in synthesis, drug formulation, and material science. The synthesis and characterization studies of compounds like DBNA offer valuable insights into how methoxy groups affect these physical properties, providing a basis for predicting the behavior of similar compounds in various solvents and conditions (Mariyam et al., 2019).

Chemical Properties Analysis

The chemical properties of "(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine" are characterized by its reactivity towards nucleophiles, electrophiles, and radicals, which is significantly influenced by the electron-donating methoxy groups. These groups activate the aromatic system towards electrophilic aromatic substitution, while also stabilizing the compound against radical attacks. Analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, for instance, showcases the complex interplay between methoxy substituents and the molecule's overall chemical stability and reactivity (Westphal et al., 2016).

特性

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxynaphthalen-1-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-23-17-10-15(11-18(12-17)24-2)13-22-14-16-8-9-21(25-3)20-7-5-4-6-19(16)20/h4-12,22H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFZPNSTJNRDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CNCC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-chloro-6-fluorobenzyl)-5-(2-ethylpyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5677965.png)

amino]-4-phenylbut-3-enoic acid](/img/structure/B5677967.png)

![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}-1-naphthamide](/img/structure/B5677983.png)

![(1S*,5R*)-6-propyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5677987.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)

![(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5678000.png)

![4-benzyl-1-[(1-methyl-1H-indol-6-yl)carbonyl]-4-piperidinol](/img/structure/B5678006.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678020.png)

![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)

![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)